Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride

Description

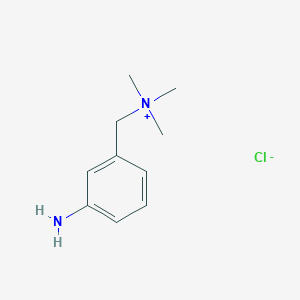

Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride (hereafter referred to as the target compound) is a quaternary ammonium salt characterized by a benzene ring substituted with a trimethylammonium group and an amino group at the meta (3-) position. Its molecular structure combines aromaticity, cationic charge, and a reactive amino group, making it a versatile compound for applications in organic synthesis, surfactants, and materials science.

Properties

CAS No. |

218938-81-9 |

|---|---|

Molecular Formula |

C10H17ClN2 |

Molecular Weight |

200.71 g/mol |

IUPAC Name |

(3-aminophenyl)methyl-trimethylazanium;chloride |

InChI |

InChI=1S/C10H17N2.ClH/c1-12(2,3)8-9-5-4-6-10(11)7-9;/h4-7H,8,11H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

RJHVJMZCSBNJHM-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CC1=CC(=CC=C1)N.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride can be synthesized through the reaction of benzyl chloride with trimethylamine. The reaction typically occurs in an aqueous medium and requires controlled conditions to ensure the formation of the desired quaternary ammonium salt .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where benzyl chloride and trimethylamine are reacted under controlled temperature and pressure conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzyl derivatives.

Scientific Research Applications

Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst to facilitate reactions between compounds in different phases.

Biology: The compound can be used in the synthesis of biologically active molecules.

Industry: It is used in the production of surfactants and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate. The quaternary ammonium group interacts with the reactants, stabilizing transition states and lowering the activation energy of the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Benzyltrimethylammonium Chloride (CAS 56-93-9)

- Structure: Lacks the 3-amino group but shares the benzene ring and trimethylammonium group.

- Properties : Molecular weight = 185.69 g/mol ; melting point = ~245°C .

- Applications : Widely used as a phase transfer catalyst in organic reactions .

- Key Difference: The absence of the amino group reduces hydrogen-bonding capacity and reactivity, limiting its utility in applications requiring further functionalization.

N-Propyl-N,N,N-Trimethyl Ammonium Chloride

- Structure : Alkyl chain (propyl) instead of an aromatic ring.

- Properties : Exhibits excellent swelling prevention in clay inhibition at 3–5% dosage .

- Applications : Preferred in environmental engineering for soil stabilization.

- Key Difference: The aromatic ring in the target compound may enhance adsorption onto surfaces (e.g., clays or polymers), while the amino group could improve ion-chelation properties .

Benzenemethanaminium, 4-Benzoyl-N,N,N-Trimethyl-, Chloride (CAS 78697-25-3)

- Structure: Benzoyl group at the para (4-) position instead of an amino group.

- Properties : Molecular weight = 289.8 g/mol; used as a photoinitiator in UV-curable coatings .

- Key Difference: The 3-amino group in the target compound may shift reactivity toward nucleophilic or coordination chemistry, whereas the benzoyl group facilitates light-induced radical generation .

Physicochemical Properties

Functional and Application Comparisons

- Surfactant Potential: The target compound’s amino group enhances hydrophilicity compared to benzalkonium chloride derivatives (e.g., Benzyldimethyl(tridecyl)ammonium Chloride, CAS 16576-98-0 ), which prioritize lipid solubility for antimicrobial activity. Benzethonium Chloride (CAS 121-54-0), a complex quaternary ammonium disinfectant, demonstrates that bulky substituents (e.g., phenoxyethoxy groups) improve membrane disruption efficacy . The target compound’s simpler structure may favor biodegradability but reduce antimicrobial potency.

- Chemical Reactivity: The 3-amino group enables derivatization (e.g., azo coupling or Schiff base formation), contrasting with non-reactive analogues like benzyltrimethylammonium chloride.

- Safety Considerations: Amino groups can form nitrosamines under certain conditions, necessitating rigorous safety evaluations in consumer products .

Research Findings and Industrial Relevance

- Clay Inhibition : While N-propyl-N,N,N-trimethyl ammonium chloride outperforms the target compound in swelling prevention , the latter’s aromaticity could be explored for high-temperature stability.

- Photoinitiation: The 4-benzoyl derivative’s success in UV curing suggests that the target compound’s amino group might be modified for visible-light applications.

- PFAS Alternatives : Perfluoroalkyl derivatives of quaternary ammonium salts (e.g., CAS 89932-72-9 ) highlight a niche for the target compound in fluorine-free surfactant development.

Biological Activity

Benzenemethanaminium, 3-amino-N,N,N-trimethyl-, chloride, commonly referred to as trimethylphenylammonium chloride, is a quaternary ammonium compound with diverse biological activities. This article explores its biological activity, including its role in cellular processes, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C10H16ClN

- Molecular Weight : 187.69 g/mol

- Structure : The compound features a trimethylammonium group attached to a benzyl group, contributing to its unique properties.

1. Cellular Mechanisms

Trimethylphenylammonium chloride is known to influence various cellular mechanisms:

- Cell Signaling : It plays a role in cell signaling pathways by modulating the activity of membrane transporters and ion channels, particularly those involved in neuronal signaling and inflammation responses .

- Apoptosis and Autophagy : Research indicates that this compound can induce apoptosis in certain cell types, potentially through the activation of specific signaling pathways such as NF-κB and PI3K/Akt/mTOR .

- Metabolic Enzymes : It has been shown to interact with metabolic enzymes, which may affect lipid metabolism and energy homeostasis .

2. Antimicrobial Activity

Trimethylphenylammonium chloride exhibits notable antimicrobial properties:

- Antibiotic Activity : The compound has demonstrated effectiveness against a range of pathogens including bacteria and viruses. Its mechanism often involves disrupting microbial membrane integrity .

- Case Studies :

3. Therapeutic Applications

The compound's biological activities suggest several potential therapeutic applications:

- Anti-infection Agent : Due to its antimicrobial properties, it is being explored as a candidate for developing new antibiotics .

- Neurological Disorders : Given its role in neurotransmitter modulation, it may have applications in treating conditions like Alzheimer's disease by enhancing cholinergic signaling through acetylcholine precursor activity .

Data Table: Biological Activities of Trimethylphenylammonium Chloride

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, trimethylphenylammonium chloride was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antibacterial agent.

Case Study 2: Neuroprotective Effects

A recent study investigated the neuroprotective effects of trimethylphenylammonium chloride in an animal model of Alzheimer's disease. The compound improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.